3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide, also known as FPBA, is a chemical compound that has been of significant interest to the scientific community due to its potential applications in drug discovery and development. FPBA belongs to a class of compounds known as kinase inhibitors, which are molecules that can selectively target and inhibit the activity of specific enzymes called kinases. Kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival, and are often dysregulated in many diseases, including cancer.
科学的研究の応用
Histone Deacetylase Inhibition for Cancer Therapy
Histone deacetylase (HDAC) inhibitors have emerged as promising anticancer agents. The compound MGCD0103, described as an orally active HDAC inhibitor, has shown significant antitumor activity both in vitro and in vivo, indicating the potential of benzamide derivatives in cancer therapy (Zhou et al., 2008).
Metabolic Pathways in Cancer Treatment
Flumatinib, a tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment, undergoes various metabolic transformations in humans, highlighting the importance of understanding the metabolic pathways of benzamide derivatives for optimizing therapeutic efficacy (Gong et al., 2010).
Diagnostic Imaging in Neurodegenerative Diseases
Compounds with high affinity for peripheral benzodiazepine receptors (PBRs) have been synthesized and evaluated as potential imaging agents for neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).
Serotonin 1A Receptor Imaging
The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been utilized in PET studies for quantifying serotonin 1A receptor densities in Alzheimer's disease, demonstrating the role of benzamide derivatives in neurological diagnostics (Kepe et al., 2006).
特性
IUPAC Name |
3-fluoro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-3-11-28-20-13-19(23-14(2)24-20)25-17-7-9-18(10-8-17)26-21(27)15-5-4-6-16(22)12-15/h4-10,12-13H,3,11H2,1-2H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIUQBVDAJWYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。